N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15191842
InChI: InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24)
SMILES:
Molecular Formula: C16H13Cl2N5O
Molecular Weight: 362.2 g/mol

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15191842

Molecular Formula: C16H13Cl2N5O

Molecular Weight: 362.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H13Cl2N5O
Molecular Weight 362.2 g/mol
IUPAC Name N-[2-(2,4-dichlorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24)
Standard InChI Key XFKSJDWGQCRRNU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Introduction

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzamide moiety linked to a tetrazole group and a dichlorophenyl ethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the tetrazole ring enhances the molecule's properties, making it a subject of interest for researchers exploring novel therapeutic agents.

Synthesis and Chemical Reactivity

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis strategies. These strategies may include reactions typical of benzamides and tetrazoles, such as nucleophilic substitution and condensation reactions. The compound's reactivity can be explored through various chemical transformations, which are crucial for modifying its structure to enhance biological activity or reduce potential side effects.

Potential Therapeutic Uses

Compounds containing tetrazole rings often demonstrate a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique combination of a dichlorophenyl ethyl group and a tetrazole ring in N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide suggests potential applications in these areas.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
5-(4-Chlorophenyl)-1H-tetrazoleContains a tetrazole ringExhibits strong antimicrobial activity
2-(4-Dichlorophenyl)-N-methylacetamideSimilar dichlorophenyl structureKnown for analgesic properties
3-(5-Methyl-1H-tetrazol-1-yl)benzamideContains a methyl-substituted tetrazoleShows promise in neuroprotective studies
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamideCombination of dichlorophenyl ethyl and tetrazole ringPotential for tailored modifications to enhance efficacy or reduce side effects

Research Findings and Future Directions

Research on N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is ongoing, with studies focusing on its pharmacodynamics and pharmacokinetics. The compound's structural diversity allows for modifications that could enhance its biological activity or specificity towards certain targets. Future research should explore its interactions with biological systems and potential therapeutic applications, leveraging its unique structural features to develop novel drugs.

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